molecular formula C18H19BrClFN2O B560307 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride

Cat. No.: B560307
M. Wt: 413.7 g/mol
InChI Key: KZUMGPQDDCBFBF-UHFFFAOYSA-N
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Description

ML 00253764 hydrochloride is a chemical compound known for its role as a potent antagonist of the melanocortin receptor 4 (MC4R). This compound is brain-penetrant and has been studied for its effects on food intake and body mass regulation, particularly in the context of cancer-induced cachexia .

Mechanism of Action

Target of Action

ML 00253764 hydrochloride is a non-peptide antagonist that primarily targets the melanocortin MC4 receptor . The melanocortin MC4 receptor plays a crucial role in regulating food intake and energy homeostasis .

Mode of Action

ML 00253764 hydrochloride interacts with its target, the melanocortin MC4 receptor, by binding to it and inhibiting its function . This interaction results in a decrease in cAMP accumulation in cells expressing the MC4 receptor .

Biochemical Pathways

The primary biochemical pathway affected by ML 00253764 hydrochloride is the melanocortin pathway, specifically the signaling of the MC4 receptor . By acting as an antagonist, ML 00253764 hydrochloride inhibits the function of the MC4 receptor, leading to decreased cAMP accumulation .

Pharmacokinetics

It is noted that the compound is brain penetrant , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

The action of ML 00253764 hydrochloride leads to an increase in food intake and a reduction in the loss of lean body mass in tumor-bearing mice . This suggests that the compound may have potential therapeutic applications in conditions associated with weight loss or decreased food intake.

Action Environment

As a brain-penetrant compound , its action may be influenced by factors related to the central nervous system, such as the blood-brain barrier permeability and the presence of other neurotransmitters or neuromodulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML 00253764 hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a 5-bromo-2-methoxyphenyl group and a 3-fluorophenyl group. These groups are then linked through a series of reactions to form the final imidazole structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of ML 00253764 hydrochloride follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ML 00253764 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

ML 00253764 hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving melanocortin receptors.

    Biology: The compound is studied for its effects on food intake and body mass regulation in animal models.

    Medicine: Research focuses on its potential therapeutic applications in conditions like cancer-induced cachexia, where it helps prevent the loss of lean body mass.

    Industry: The compound is used in the development of new drugs targeting melanocortin receptors .

Comparison with Similar Compounds

Similar Compounds

    ML 00253764: The non-hydrochloride form of the compound.

    SHU9119: Another MC4R antagonist with similar effects on food intake and body mass.

    Agouti-related peptide (AgRP): A naturally occurring antagonist of MC4R.

Uniqueness

ML 00253764 hydrochloride is unique due to its high potency and brain-penetrant properties, making it particularly effective in studies involving central nervous system effects. Its ability to specifically target MC4R with minimal off-target effects also sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUMGPQDDCBFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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